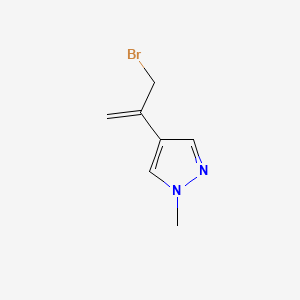
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with 3-bromoprop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the double bond in the propenyl group can be achieved using hydrogenation catalysts such as palladium on carbon or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an epoxide or hydroxylated product.
Applications De Recherche Scientifique
4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also have potential as a lead compound for the development of new drugs.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, allowing the compound to bind to and modify biological molecules. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-bromoprop-1-en-2-yl)-1-methyl-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
4-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-(3-bromoprop-1-en-2-yl)-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.
4-(3-bromoprop-1-en-2-yl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
4-(3-bromoprop-1-en-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c1-6(3-8)7-4-9-10(2)5-7/h4-5H,1,3H2,2H3 |
Clé InChI |
XTNWJSSREFBKTJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















